Heptachlor-exo-epoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5S,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8?,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXBSWRVIQKOD-TTWWGNBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@@H]3[C@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | HEPTACHLOR EPOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air., Crystalline solid; [MSDSonline] | |
| Record name | HEPTACHLOR EPOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptachlor epoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
0.350 PPM IN WATER | |
| Details | Hayes, Wayland J., Jr. Pesticides Studied in Man. Baltimore/London: Williams and Wilkins, 1982., p. 233 | |
| Record name | HEPTACHLOR EPOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1024-57-3 | |
| Record name | HEPTACHLOR EPOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Heptachlor epoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.574 | |
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| Record name | HEPTACHLOR EPOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
160-161.5 °C | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V20 131 (1979) | |
| Record name | HEPTACHLOR EPOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Dynamics and Global Distribution of Heptachlor Exo Epoxide
Environmental Partitioning and Transport Mechanisms
The physicochemical properties of Heptachlor-exo-epoxide, including its low water solubility and high lipophilicity, are fundamental to its environmental fate and transport. cdc.goveuropa.eu These characteristics dictate its movement and distribution across atmospheric, aquatic, and terrestrial environments.
This compound is subject to long-range atmospheric transport, which facilitates its distribution to remote regions, including the Arctic. epa.govbeyondpesticides.org In the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter. epa.gov While photolysis of its parent compound, heptachlor (B41519), can produce this compound, research suggests that the primary source in the ambient air is the volatilization from contaminated soils where heptachlor has been metabolized. dss.go.thdiva-portal.org Removal from the atmosphere occurs through gravitational settling of particulate matter and wet deposition via rain and snow. nih.govepa.gov
In aquatic environments, this compound demonstrates a strong affinity for particulate matter and sediments due to its hydrophobic nature. cdc.govepa.gov Consequently, it partitions from the water column and accumulates in the bottom sediments of lakes, rivers, and estuaries. cdc.gov Processes such as photolysis, oxidation, and hydrolysis are not significant degradation pathways for this compound in water. who.int However, volatilization from the water surface to the atmosphere can be a notable transport mechanism. who.intepa.gov Its persistence in aquatic systems leads to the potential for long-term contamination of these environments.
This compound is extremely persistent in soil, with a half-life that can extend for many years. who.intepa.govorst.edu It binds strongly to soil particles, a process influenced by the organic matter content of the soil; higher organic content leads to stronger adsorption. cdc.gov This strong adsorption results in very low mobility, significantly limiting its potential to leach into groundwater. cdc.govepa.gov Despite its immobility, its long residence time in the upper soil layers makes it a continuous source for volatilization into the atmosphere and potential uptake by soil-dwelling organisms and plants. dss.go.thorst.edu
Bioconcentration and Biomagnification in Ecological Systems
The lipophilic nature of this compound drives its accumulation in the fatty tissues of living organisms, a process known as bioconcentration. cdc.govcimi.org As it moves up the food chain, its concentration increases at each successive trophic level, a phenomenon referred to as biomagnification. cdc.govcimi.orgtaylorandfrancis.com
This compound is readily taken up by aquatic organisms from the surrounding water and through their diet. cdc.gov Its high potential for bioconcentration is indicated by its log Kow value of 5.40. cdc.gov This leads to significant accumulation in aquatic food webs, from phytoplankton and invertebrates to fish and marine mammals. cdc.goveuropa.eucimi.org The process of biomagnification results in the highest concentrations being found in top predators of the aquatic ecosystem. cdc.goveuropa.eu
Table 1: Bioconcentration Factors (BCFs) for this compound in Various Aquatic Organisms
| Organism | Trophic Level | Bioconcentration Factor (BCF) | Reference |
|---|---|---|---|
| Mussels (Mytilus edulis) | Filter Feeder | 1,698 | cdc.gov |
| Oysters (Crassostrea virginica) | Filter Feeder | 851 | cdc.gov |
| Asiatic Clam (Corbicula manilensis) | Filter Feeder | 2,330 (in fat) | cdc.gov |
| Fathead Minnow (Pimephales promelas) | Fish | 14,400 | europa.eu |
Similar to aquatic systems, this compound biomagnifies significantly within terrestrial food chains. cdc.govcdc.gov The process begins with the uptake of the compound from the soil by plants. epa.gov Herbivores then accumulate this compound by consuming contaminated vegetation, and carnivores, in turn, accumulate it from their prey. epa.gov This trophic transfer leads to a progressive increase in the concentration of this compound at higher levels of the food chain, posing a risk to predatory birds and mammals. cdc.govcdc.gov Because of its high persistence and lipophilicity, this biomagnification is a significant concern in terrestrial ecosystems. cdc.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Heptachlor |
| 1-hydroxychlordene (B150176) |
| Chlordane |
| DDT |
| Lindane |
| Aldrin |
| Dieldrin |
| Endrin |
| PCBs (Polychlorinated biphenyls) |
| HCH (Hexachlorocyclohexane) |
| DDE |
| Mirex |
| Toxaphene |
Plant Uptake and Translocation in Agricultural Ecosystems
This compound, a persistent and stable degradation product of the insecticide heptachlor, can be absorbed from contaminated soil by plants and subsequently translocated to various tissues. nih.govepa.gov This process represents a significant pathway for the entry of this compound into the terrestrial food chain. epa.gov The persistence of this compound in soil means that crops can absorb it many years after the initial application of heptachlor. epa.govnih.gov One study noted the presence of heptachlor epoxide in crops grown in soil that had been treated with heptachlor 15 years prior. epa.gov
The uptake of chemicals by plant roots and their subsequent movement to the shoots is influenced by the chemical's properties and the specific plant species. nih.govnih.gov Research investigating the uptake of heptachlor and its metabolites, including this compound (also referred to as cis-heptachlor epoxide or Isomer B), in zucchini and tomato seedlings provides insight into these dynamics. nih.govherts.ac.uk The mobility of a compound from the root to the shoot can be described by the shoot-to-root (SR) concentration ratio. Studies have shown that compounds with lower lipophilicity (log Pow) tend to have higher mobility from the root to the shoot. nih.gov
Table showing the concentration and translocation of this compound in Zucchini and Tomato seedlings. Data derived from studies on the uptake of 14C-heptachlor and its degradates. nih.gov
Different plant species exhibit varied capacities for absorbing and accumulating this compound. Root crops, in particular, have been shown to accumulate significant residues from the soil. nih.govcdc.gov A long-term study on loamy soil treated with heptachlor from 1958 to 1962 found that carrots absorbed the largest amounts of insecticide residues compared to other crops like potatoes. nih.govcdc.gov By the fall of 1968, years after the applications ceased, significant percentages of the total heptachlor residue detected in various crops were in the form of this compound. nih.govcdc.gov
Table showing this compound residues in various crops grown in soil previously treated with Heptachlor, as measured in the fall of 1968. nih.govcdc.gov
The accumulation of this compound in agricultural plants is a critical factor in its environmental dynamics, facilitating its transfer from the soil to organisms at higher trophic levels.
Biotransformation and Abiotic Degradation Pathways of Heptachlor Exo Epoxide
Microbial Degradation Mechanisms in Environmental Matrices
The breakdown of heptachlor (B41519) epoxide in soil and other environmental compartments is largely mediated by microbial activity. Both bacteria and fungi play roles in its transformation, employing different enzymatic strategies to metabolize this recalcitrant molecule.
While information on specific bacterial strains that degrade heptachlor epoxide is limited, studies on mixed microbial cultures from soil have demonstrated its biotransformation. scientific.netoup.com A mixed culture of soil microorganisms was found to degrade heptachlor epoxide to the less toxic 1-exohydroxychlordene (B12730362), with a conversion rate of approximately 1% per week over a 12-week period. oup.comcdc.gov This degradation may account for the detection of significant levels of 1-exohydroxychlordene in soils previously treated with heptachlor. oup.com
Research on specific bacterial strains, such as Shigella sp. strain H, which is a proficient degrader of the parent compound heptachlor, suggests that bacteria possess the capability to further convert heptachlor epoxide. nih.gov The proposed mechanism involves the hydrolysis of the epoxide ring, opening the stable cyclic ether structure to create more polar and less toxic metabolites. nih.gov The primary degradation products identified from heptachlor metabolism by this strain include 1-hydroxychlordene (B150176), heptachlor epoxide, and chlordene (B1668713) epoxide. nih.gov
White-rot fungi, known for their ability to degrade a wide array of persistent organic pollutants, have shown significant capabilities in metabolizing heptachlor epoxide. scientific.netoup.com Several species within the genus Phlebia are particularly effective. In one study, Phlebia acanthocystis, Phlebia brevispora, Phlebia lindtneri, and Phlebia aurea were able to remove approximately 16%, 16%, 22%, and 25% of heptachlor epoxide, respectively, after 14 days of incubation. oup.comnih.gov Another fungus, Pleurotus ostreatus, degraded about 32% of heptachlor epoxide over 28 days. nih.gov
Two primary metabolites have been identified from the fungal bioconversion of heptachlor epoxide:
Heptachlor diol : This compound is formed through the hydrolysis of the epoxide ring. scientific.netoup.com This reaction is a critical detoxification step, as it breaks the stable epoxide structure. The formation of heptachlor diol in fungal cultures mirrors metabolic pathways observed in mammals. oup.com
1-hydroxy-2,3-epoxychlordene : This metabolite is the result of a substitution reaction where a chlorine atom at the C1 position is replaced by a hydroxyl group. scientific.netoup.com
The identification of these metabolites confirms that white-rot fungi utilize hydrolytic and hydroxylation reactions to transform heptachlor epoxide into more hydrophilic compounds. scientific.netoup.com
Table 1: Degradation of Heptachlor-exo-epoxide by Various Fungal Species
| Fungal Species | % Degradation | Incubation Time (days) | Key Metabolites Identified |
|---|---|---|---|
| Phlebia aurea | ~25% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia lindtneri | ~22% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia acanthocystis | ~16% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia brevispora | ~16% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Pleurotus ostreatus | ~32% | 28 | Heptachlor diol |
Metabolic Transformations in Higher Organisms
In higher organisms, heptachlor epoxide is metabolized primarily in the liver by microsomal enzymes. orst.educa.gov The metabolic pathways involve a series of enzymatic reactions aimed at increasing the polarity of the compound to facilitate its excretion.
A key metabolic step in animals is the enzymatic hydrolysis of the epoxide ring, similar to the pathway observed in fungi. This reaction is catalyzed by epoxide hydrolase enzymes, which add a molecule of water across the epoxide bond to form a diol. wikipedia.org When heptachlor epoxide was incubated with microsomal preparations from the livers of pigs and from houseflies, one of the products identified was a diol compound, confirming this hydrolytic pathway. wikipedia.org This conversion to a diol significantly detoxifies the compound and prepares it for further metabolism or excretion.
In addition to hydrolysis, dechlorination and hydroxylation are critical reactions in the metabolism of heptachlor epoxide. In rats, the compound undergoes dehydrochlorination followed by hydroxylation and rearrangement of the double-bond to form the principal metabolite that is excreted in the feces. nih.gov This fecal metabolite was identified as a dehydrogenated derivative of 1-hydroxy-2,3-epoxychlordene. nih.gov The formation of 1-hydroxy-2,3-epoxychlordene was also observed in vitro when heptachlor epoxide was incubated with liver microsomes from pigs and houseflies. wikipedia.org
In rats, heptachlor is metabolized to heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene. who.int The subsequent metabolism of the epoxide in rats involves two potential pathways that converge on the same final metabolite, 1,2-dihydroxydihydrochlordene. wikipedia.org
Pathway 1 : Heptachlor epoxide → Dehydrogenated derivative of 1-exo-hydroxy-2,3-exo-epoxychlordene → 1,2-dihydroxydihydrochlordene. wikipedia.org
Pathway 2 : The metabolism of heptachlor can also lead to 1-exo-hydroxy, 2,3-exo-epoxychlordene, which is then converted to 1,2-dihydroxydihydrochlordene. wikipedia.org
Studies using rat liver microsomes have demonstrated that the metabolism is enantioselective, meaning that one stereoisomer of the compound is metabolized preferentially over the other. nih.govfigshare.com This selectivity is dependent on the specific cytochrome P450 isoforms present, which can be influenced by exposure to other chemicals. nih.govfigshare.com The metabolism in pigs and houseflies also yields a diol and 1-hydroxy-2,3-epoxychlordene, indicating a shared pathway with rats and even fungi. oup.comwikipedia.org
Abiotic Transformation Processes
The abiotic degradation of this compound is primarily governed by photolysis, particularly in the atmosphere and on surfaces, and to a lesser extent by hydrolysis in aqueous environments.
Photolysis and Photo-sensitized Reactions
Direct photolysis of this compound in the environment is generally a slow process. cdc.gov However, its degradation can be significantly influenced by atmospheric conditions and the presence of photosensitizers. In the vapor phase, the reaction with photochemically generated hydroxyl radicals is considered an important degradation pathway, with an estimated half-life of 1.5 days. epa.gov
Photo-sensitized reactions can accelerate the degradation of this compound. For instance, when exposed to sunlight on plant surfaces in the presence of a photosensitizer, this compound can be converted to other photoproducts. nih.gov Studies have shown that the physical state of the compound and the intensity of light affect the rate of photolysis. For example, after 121 hours of exposure to sunlight, significant degradation was observed when this compound was present in a potassium bromide disk, which can act as a photosensitizer, compared to its solid or powdered form. cdc.gov The primary photoproducts identified in such reactions are often ketones. nih.gov
Table 1: Photodegradation of this compound Under Various Conditions
| Condition | Matrix | Sensitizer | Light Source | Half-life/Degradation Rate | Primary Products | Reference |
| Vapor Phase | Air | - | - | 1.5 days (estimated, via hydroxyl radicals) | - | epa.gov |
| Solid (Powder) | Rooftop | - | Sunlight | ~1% per day (max in July) | - | cdc.gov |
| Solid (in KBr disk) | Laboratory | Potassium Bromide | Sunlight | Complete degradation in 121 hours | - | cdc.gov |
Hydrolytic Degradation in Aqueous Environments
This compound is characterized by its high resistance to hydrolytic degradation. who.int In aqueous media, it is considered a very stable compound, with photolysis, oxidation, and biotic reactions not being significant processes for its removal. who.int One study estimated a hydrolysis half-life of at least four years in river water (pH 7.3–8) and distilled water, where the compound remained unchanged after eight weeks. cdc.gov This stability contributes to its persistence in aquatic ecosystems. While the parent compound, heptachlor, hydrolyzes to 1-hydroxychlordene with a half-life of about a day, its epoxide is significantly more resistant to this degradation pathway. epa.gov
Table 2: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Medium | Half-life | Reference |
| 7.3-8 | Room Temperature | River Water | > 4 years (estimated) | cdc.gov |
| Neutral | Room Temperature | Distilled Water | > 4 years (estimated) | cdc.gov |
Stereochemical Aspects of this compound Transformation
This compound is a chiral molecule, and its formation and degradation in the environment can be enantioselective, providing valuable insights into the transformation pathways.
Enantioselective Formation in Biotic Systems
The biotransformation of heptachlor to this compound in biological systems is often an enantioselective process. This is in contrast to the abiotic formation through photolysis, which typically results in a racemic mixture of the enantiomers. In various environmental compartments, including soil and the atmosphere, this compound is often found to be enriched in the (+) enantiomer. This enrichment is a strong indicator that its primary source in these environments is the metabolism of heptachlor by living organisms.
Soil microorganisms play a crucial role in the enantioselective epoxidation of heptachlor. nih.gov For example, a novel bacterial strain, designated as strain H, has been shown to degrade heptachlor through epoxidation to form this compound. nih.gov The subsequent degradation of this compound by this bacterium can also be enantioselective. nih.gov Fungi are also capable of metabolizing heptachlor and its epoxide.
Table 3: Enantioselective Formation of this compound in Biotic Systems
| Biotic System | Organism/Enzyme System | Substrate | Product | Enantiomeric Ratio (ER) or Fraction (EF) | Reference |
| Soil | Mixed microbial populations | Heptachlor | (+)-Heptachlor-exo-epoxide | Enriched in (+) enantiomer | nih.gov |
| Bacteria | Strain H | Heptachlor | This compound | Not specified | nih.gov |
Chiral Analysis in Environmental Samples
The analysis of the enantiomeric composition of this compound in environmental samples is essential for understanding its sources and fate. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose. These methods utilize chiral stationary phases (CSPs) to separate the enantiomers.
Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of organochlorine pesticide enantiomers, including this compound. For instance, a BGB-172 column, which contains 20% tert-butylsilylated β-cyclodextrin in a polysiloxane phase, has been successfully used to resolve the enantiomers of this compound. Chiral HPLC with polysaccharide-based CSPs, such as CHIRALCEL and CHIRALPAK columns, also provides effective separation of these enantiomers. The choice of the chiral selector and the chromatographic conditions are critical for achieving baseline separation.
Table 4: Chiral Analytical Methods for this compound
| Analytical Technique | Chiral Stationary Phase (CSP) | Column/Mobile Phase | Application | Reference |
| Gas Chromatography (GC) | 20% tert-butylsilylated β-cyclodextrin | BGB-172 | Environmental Samples | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based | CHIRALCEL OD, CHIRALPAK AD | Standard separation | csfarmacie.cz |
Advanced Analytical Methodologies for Heptachlor Exo Epoxide Determination
Chromatographic Techniques for Trace Analysis
Gas chromatography is the cornerstone for the analysis of Heptachlor-exo-epoxide, offering high resolution and sensitivity necessary for trace-level detection. nih.gov
Gas chromatography coupled with an electron capture detector (GC/ECD) is a widely used and well-established method for the routine analysis of organochlorine pesticides, including this compound. nih.govthermofisher.com The ECD is highly sensitive to halogenated compounds, making it particularly suitable for detecting chlorinated pesticides. thermofisher.com This technique has been successfully applied to a variety of sample types, including environmental matrices like water, soil, and air, as well as biological samples such as blood, adipose tissue, and human milk. nih.gov
The sensitivity of GC/ECD allows for detection in the low parts-per-billion (ppb) range. nih.gov For instance, in the analysis of adipose tissue, sensitivities at the 0.001 ppm level have been reported. cdc.gov Recovery rates for this compound are generally good, often ranging from 84% to 98%, with good precision. nih.gov U.S. EPA Method 8081 provides standardized guidelines for the analysis of organochlorine pesticides, including this compound, by GC/ECD. thermofisher.com
Table 1: Performance of GC/ECD for this compound Analysis in Various Matrices
| Matrix | Reported Recovery | Reported Precision | Detection Limit | Reference |
|---|---|---|---|---|
| Adipose Tissue | 84% - 98% | Good | 0.001 ppm | nih.govcdc.gov |
| Blood/Serum | 80% - 96% | 9% - 15% | Not Reported | nih.gov |
| Drinking Water (EPA Method 508) | 95% | <10% | Sub-ppb range | nih.gov |
While GC/ECD is excellent for screening and quantification, Gas Chromatography-Mass Spectrometry (GC/MS) is the definitive technique for the confirmation of this compound. nih.gov GC/MS provides structural information, leading to highly specific and reliable identification. It is also used for accurate quantification, often with detection limits comparable to or even lower than GC/ECD.
A developed method using solid-phase microextraction (SPME) coupled with GC-MS in electron impact ionization mode (GC-EI-MS) for groundwater analysis demonstrated a limit of quantitation (LOQ) of 0.015 µg L-1. nih.govsci-hub.se This method showed excellent linearity over a range of 0.015 to 5.0 µg L-1 with correlation coefficients greater than 0.99. nih.govsci-hub.se
Advanced techniques such as Fast GC-MS/MS are being employed to increase sample throughput, which is crucial for routine monitoring programs. thermofisher.com Tandem mass spectrometry (MS/MS) enhances selectivity by using multiple reaction monitoring (MRM), which helps to overcome matrix effects in complex samples like fruits and vegetables. thermofisher.com
Table 2: GC/MS Method Performance for this compound
| Technique | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| SPME-GC-EI-MS | Groundwater | 0.015 - 5.0 µg L-1 | 0.015 µg L-1 | nih.govsci-hub.se |
| Fast GC-MS/MS | Fruits and Vegetables | Not Specified | Not Specified | thermofisher.com |
| APGC-MS/MS | Solvent Standards | 0.1 - 100 ppb | 0.02 - 2 ppb (estimated) |
Sample Preparation and Clean-up Strategies for Complex Matrices
The effectiveness of chromatographic analysis is highly dependent on the quality of the sample preparation. The primary goals are to efficiently extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Soil and Sediment: Common extraction methods for soil and sediment involve the use of solvents such as methylene (B1212753) chloride, acetone-hexane, or a mixture of methylene chloride and acetone. nih.gov Following extraction, a clean-up step is typically required to remove co-extracted matrix components. Florisil, a magnesium silicate (B1173343) adsorbent, is frequently used for this purpose in column chromatography. nih.gov Gel permeation chromatography (GPC) is another effective clean-up technique. nih.gov
Water: For water samples, including drinking and wastewater, liquid-liquid extraction with a solvent like methylene chloride is a standard procedure. nih.govwho.int The extract is then concentrated and may undergo a solvent exchange to a more suitable solvent for GC analysis, such as hexane (B92381). nih.gov Solid-phase microextraction (SPME) has emerged as a simple and efficient alternative for extracting this compound from water. nih.govsci-hub.se
Air Particulates: Analysis of this compound in air involves trapping the compound from large volumes of air onto a sampling medium. nih.gov The preparation methods involve various air trapping samplers, from which the analyte is then extracted for analysis. nih.gov
The analysis of biological samples is often complicated by the high lipid content.
Tissues (Adipose, Liver, Brain): Extraction from tissues typically begins with lipid extraction using solvents like petroleum ether or hexane. nih.govcdc.gov For adipose tissue, which is rich in lipids, a clean-up step is essential. Gel permeation chromatography (GPC) is highly effective for separating pesticide residues from lipid extracts, with reported clean-up efficiencies of 99.9%. nih.gov Column chromatography with Florisil is also a common clean-up method. nih.govcdc.gov
Fluids (Blood, Serum, Milk): For blood and serum, the process involves lipid extraction followed by clean-up using column chromatography. nih.gov Human milk analysis also starts with a lipid extraction step using an acetone-hexane mixture, followed by a Florisil column clean-up. cdc.gov A method for whole blood analysis described an ethyl ether and hexane extraction followed by a silica (B1680970) solid-phase extraction (SPE) clean-up. unl.eduoclc.org
Table 3: Summary of Extraction and Clean-up Protocols
| Sample Matrix | Extraction Solvent/Method | Clean-up Technique | Reference |
|---|---|---|---|
| Soil/Sediment | Methylene chloride, Acetone-hexane | Florisil, Gel Permeation Chromatography (GPC) | nih.gov |
| Water | Methylene chloride (LLE), SPME | - | nih.govnih.govsci-hub.se |
| Adipose Tissue | Petroleum ether | Florisil, GPC | nih.govcdc.gov |
| Blood/Serum | Lipid extraction | Column Chromatography | nih.gov |
| Whole Blood | Ethyl ether and hexane | Silica Solid Phase Extraction (SPE) | unl.eduoclc.org |
| Human Milk | Acetone-hexane | Florisil | cdc.gov |
Purification is a critical step to remove interfering compounds from the sample extract before chromatographic analysis. As mentioned, techniques like column chromatography with adsorbents such as Florisil and silicic acid, and gel permeation chromatography (GPC) are widely employed for the purification of extracts containing this compound. nih.gov
Derivatization, the chemical modification of a compound to enhance its analytical properties, is not typically required for the direct analysis of this compound by GC/ECD or GC/MS. However, it has been mentioned in the context of analyzing its metabolites in urine and feces, where derivatization can improve their volatility and thermal stability for gas chromatographic analysis. nih.gov
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For a persistent and toxic compound like this compound, ensuring the reliability and accuracy of analytical data is paramount for environmental monitoring and human health risk assessment. This involves a comprehensive evaluation of various performance parameters and the implementation of robust quality assurance and quality control (QA/QC) protocols.
Method validation for this compound analysis demonstrates that the chosen analytical technique is reliable, reproducible, and accurate for the specific sample matrix being tested. Key parameters assessed during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Linearity establishes the range over which the analytical method provides results directly proportional to the concentration of this compound. This is determined by analyzing a series of standards at different concentrations. For instance, in the analysis of groundwater using gas chromatography-mass spectrometry (GC-MS), a linear range of 0.015 to 5.0 µg L⁻¹ with correlation coefficients greater than 0.99 has been demonstrated. sci-hub.se Another study analyzing fruit products found two ranges of linearity: 0.5–20 μg kg⁻¹ and 20–100 μg kg⁻¹. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For groundwater analysis, an LOQ of 0.015 µg L⁻¹ has been achieved. sci-hub.se In fruit analysis, LOQs lower than 0.2 μg kg⁻¹ have been reported. researchgate.net U.S. Environmental Protection Agency (EPA) approved methods for drinking water report Method Detection Limits (MDLs) such as 0.004 µg/L (EPA Method 505) and 0.0059 µg/L (EPA Method 508). epa.gov
The following table summarizes linearity and detection limit data from various studies:
Interactive Data Table: Linearity and Detection Limits for this compound Analysis| Matrix | Analytical Method | Linearity Range | LOQ / MDL |
|---|---|---|---|
| Groundwater | GC-MS | 0.015 - 5.0 µg L⁻¹ sci-hub.se | 0.015 µg L⁻¹ sci-hub.se |
| Apple/Apple Juice | GC-HRMS | 0.5 - 100 µg kg⁻¹ researchgate.net | < 0.2 µg kg⁻¹ researchgate.net |
| Drinking Water | GC/ECD (EPA 508) | Not Specified | 0.0059 µg/L (MDL) epa.gov |
| Drinking Water | ME and GC (EPA 505) | Not Specified | 0.004 µg/L (MDL) epa.gov |
In the analysis of groundwater, recoveries for this compound ranged from 96% to 101%, with coefficients of variation all below 10.5%. sci-hub.se For drinking water analysis under EPA Method 508, recovery was excellent at 95% with a precision of less than 10%. nih.gov Analysis in biological samples like blood and serum showed adequate recovery of 80-96% and good precision of 9-15%. nih.gov
Recovery studies are essential to evaluate the efficiency of the entire analytical process, including sample extraction and clean-up. Good recovery for this compound (89–92%) has been reported for soil and solid waste samples using EPA methods. nih.gov In contrast, methods like cyclic steam distillation for fruits and vegetables have shown very low recoveries (15–50%), indicating it is not a suitable extraction technique. nih.gov
The table below presents a summary of performance data for this compound analysis across different matrices.
Interactive Data Table: Method Performance for this compound Analysis| Matrix | Method | Accuracy (Recovery %) | Precision (%CV or %RSD) |
|---|---|---|---|
| Groundwater | GC-MS | 96 - 101% sci-hub.se | < 10.5% sci-hub.se |
| Drinking Water | EPA Method 508 | 95% nih.gov | < 10% nih.gov |
| Soil/Solid Waste | EPA Test Methods 8080 & 8250 | 89 - 92% nih.gov | Adequate (not specified) nih.gov |
| Blood/Serum | GC/ECD | 80 - 96% nih.gov | 9 - 15% nih.gov |
| Adipose Tissue | GC/ECD | 84 - 98% nih.gov | Good (not specified) nih.gov |
Quality Control (QC) involves the routine operational techniques used to fulfill the requirements of QA. This includes the regular analysis of QC samples such as blanks, spikes, and duplicates alongside environmental samples. Blanks are analyzed to check for contamination, while spiked samples are used to assess matrix effects and recovery. Participation in inter-laboratory comparison studies or proficiency testing programs is also a vital element of external quality control, providing an objective assessment of a laboratory's analytical capabilities.
Mechanistic Ecological Impact Studies of Heptachlor Exo Epoxide
Effects on Non-Target Organism Physiology and Development
Heptachlor-exo-epoxide exposure has been demonstrated to elicit a range of adverse physiological and developmental responses in both aquatic and terrestrial organisms. These effects are often concentration-dependent and can have significant implications for the health and sustainability of affected populations.
Aquatic Organism Responses to this compound Exposure
Heptachlor (B41519) and its epoxide are recognized as highly toxic to a wide array of aquatic life, with crustaceans and the early life stages of fish and invertebrates exhibiting particular sensitivity. orst.edu The lipophilic nature of this compound facilitates its bioaccumulation in the fatty tissues of aquatic organisms, leading to biomagnification through the food chain. orst.eduwho.int
Research has established the lethal concentrations for various fish species, highlighting the compound's potent toxicity. For instance, the 96-hour median lethal concentration (LC50) for bluegill sunfish ranges from 5.3 to 13 µg/L, while for rainbow trout, it is between 7.4 and 20 µg/L. orst.edu Chronic exposure to even lower concentrations can have sublethal effects. For example, a 280-day no-observed-effect concentration (NOEC) for mortality in fathead minnows was determined to be 0.86 µg/L. Beyond direct lethality, exposure to organochlorine pesticides like heptachlor has been linked to endocrine disruption, which can impair fish reproduction by lowering sex steroid hormones, thereby affecting fecundity, semen quality, hatchability, and the survival of offspring. bu.edu.eg
| Species | 96-hour LC50 (µg/L) |
|---|---|
| Bluegill sunfish (Lepomis macrochirus) | 5.3 - 13 |
| Rainbow trout (Oncorhynchus mykiss) | 7.4 - 20 |
| Northern pike (Esox lucius) | 6.2 |
| Fathead minnow (Pimephales promelas) | 23 |
| Largemouth bass (Micropterus salmoides) | 10 |
Terrestrial Organism Responses to this compound Exposure
In terrestrial ecosystems, this compound has been shown to cause significant physiological and developmental problems, particularly concerning reproduction. Animal studies have revealed that exposure can lead to reduced fertility and adverse effects on offspring. orst.edu
In mammals, studies on rats have demonstrated that heptachlor and its epoxide are associated with infertility and improper development. orst.edu Female rats exposed to heptachlor were less likely to become pregnant, and those that did conceive had smaller litters or offspring with developmental issues. epa.gov Furthermore, decreased postnatal survival was observed in the progeny of rats fed heptachlor. orst.edu Chronic exposure in animals has also been linked to damage to the liver and kidneys, as well as an increase in red blood cells. epa.gov
Avian species are also susceptible to the toxic effects of this compound. Residues of the compound have been detected in the eggs of various bird species, including the black-billed magpie, mallard, and ring-necked pheasant, at levels known to cause reproductive problems. nih.gov The adverse reproductive effects observed in birds exposed to organochlorine pesticides include reduced fertility, suppression of egg formation, eggshell thinning, and impaired incubation and chick-rearing behaviors. researchgate.netnih.gov
| Organism | Observed Effects |
|---|---|
| Rat (Rattus norvegicus) | Reduced fertility, decreased postnatal survival of offspring, developmental abnormalities. orst.eduepa.gov |
| Birds (various species) | Eggshell thinning, reduced hatching success, impaired reproductive behaviors. nih.govresearchgate.netnih.gov |
Cellular and Molecular Basis of Interaction
The toxicity of this compound at the organismal level is rooted in its interactions with fundamental cellular and molecular processes. Research has elucidated its mechanisms of action, particularly in the nervous system and in the modulation of communication between cells.
Neurobiological Mechanisms of Action
This compound is a potent neurotoxin that can cause hyperexcitation of the central nervous system, leading to symptoms such as tremors and convulsions. orst.eduepa.gov The primary mechanism for this neurotoxicity is its action as an antagonist of the gamma-aminobutyric acid (GABA_A) receptor. oup.comnih.gov By blocking the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound leads to uncontrolled neuronal firing.
Furthermore, studies have linked this compound to neurodegenerative processes. There is a documented association between the presence of heptachlor epoxide in the brain and the development of Lewy pathology, a hallmark of Parkinson's disease. nih.gov The compound has been shown to disrupt dopamine (B1211576) transport and induce oxidative stress, apoptosis, and mitochondrial dysfunction in dopaminergic neurons, which are selectively vulnerable to its effects. nih.gov Perinatal exposure to heptachlor in animal models has been shown to cause persistent alterations in the dopaminergic system, including changes in spatial learning and memory. oup.comnih.gov
| Effect | Mechanism of Action |
|---|---|
| Hyperexcitation, tremors, convulsions | Antagonism of the GABA_A receptor. oup.comnih.gov |
| Association with Lewy pathology | Disruption of dopamine transport, oxidative stress, apoptosis, mitochondrial dysfunction in dopaminergic neurons. nih.gov |
| Alterations in learning and memory | Persistent changes to the dopaminergic system following perinatal exposure. oup.comnih.gov |
Modulation of Intercellular Communication Pathways
This compound can disrupt normal cellular function by interfering with intercellular communication, a process vital for tissue homeostasis and development. A key mechanism in this disruption is the inhibition of gap junctional intercellular communication (GJIC). nih.gov
Studies have shown that this compound can inhibit GJIC in normal human breast epithelial cells. nih.gov This inhibition is not due to a decrease in the expression of the primary gap junction protein, connexin 43 (Cx43), but rather to post-translational modifications. nih.gov Specifically, this compound induces hypophosphorylation of Cx43 and causes its loss from the cell membrane. nih.gov The disruption of GJIC is a critical event, as it can interfere with the passage of ions, metabolites, and signaling molecules between adjacent cells, potentially leading to uncontrolled cell growth and tumor promotion. nih.gov
In addition to its effects on GJIC, this compound has been found to modulate other signal transduction pathways. Research in mouse hepatoma cells suggests that the tyrosine kinase growth factor receptor pathway is a probable critical pathway for the tumor-promoting effects of this compound. nih.gov this compound was found to affect several cellular parameters, with particulate phospholipase C gamma 1 (PLCγ1) and activator protein-1 (AP-1) DNA binding being the most sensitive indicators of exposure. nih.gov
| Pathway/Process | Mechanism of Action | Cellular Consequence |
|---|---|---|
| Gap Junctional Intercellular Communication (GJIC) | Induces hypophosphorylation of connexin 43 (Cx43) and its loss from the cell membrane. nih.gov | Inhibition of direct cell-to-cell communication. nih.gov |
| Tyrosine Kinase Growth Factor Receptor Pathway | Increases levels of particulate phospholipase C gamma 1 (PLCγ1) and activator protein-1 (AP-1) DNA binding. nih.gov | Potential for tumor promotion. nih.gov |
Remediation and Mitigation Technologies for Heptachlor Exo Epoxide Contamination
Bioremediation Approaches for Contaminated Environments
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. This approach is considered a cost-effective and environmentally sound alternative to traditional physical and chemical remediation methods. Research has identified several fungal and bacterial species with the potential to biotransform heptachlor-exo-epoxide.
Fungal-Mediated Degradation and Detoxification
White-rot fungi have demonstrated considerable efficacy in degrading a wide range of persistent organic pollutants, including this compound. These fungi produce extracellular lignin-modifying enzymes that are non-specific and can break down complex organic molecules.
Studies have investigated various species of white-rot fungi for their ability to degrade this compound. For instance, fungi from the genus Phlebia have shown the capacity to remove this contaminant. In a 14-day incubation study, Phlebia aurea removed approximately 25% of this compound, while Phlebia lindtneri removed 22%. Phlebia acanthocystis and Phlebia brevispora each achieved about 16% degradation. epa.govnih.govepa.gov The primary metabolites identified in these fungal cultures were heptachlor (B41519) diol and 1-hydroxy-2,3-epoxychlordene, suggesting that the degradation occurs through hydrolysis and hydroxylation reactions. epa.govnih.govresearchgate.net
Another promising fungus is Pleurotus ostreatus, which has been found to degrade approximately 32% of this compound in 28 days of incubation, with heptachlor diol being the detected metabolite. scispace.comncsu.edu This indicates a detoxification pathway, as heptachlor diol is a less toxic compound.
Fungal Degradation of this compound
| Fungal Species | Degradation Percentage (%) | Incubation Time (days) | Metabolites Detected |
|---|---|---|---|
| Phlebia aurea | ~25 | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia lindtneri | ~22 | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia acanthocystis | ~16 | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Phlebia brevispora | ~16 | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |
| Pleurotus ostreatus | ~32 | 28 | Heptachlor diol |
Bacterial Strains in Contaminant Biotransformation
Certain bacterial strains have also been identified for their ability to transform heptachlor and its epoxide. While many soil bacteria can convert heptachlor to this compound, some possess the metabolic pathways to further degrade the epoxide. rhhz.net
A novel bacterial strain, designated as strain H and identified as belonging to the genus Shigella, has demonstrated the ability to use heptachlor as a carbon source and degrade it. mdpi.com This strain can transform this compound into chlordene (B1668713) epoxide through a dechlorination reaction or into heptachlor diol via a hydrolysis reaction. mdpi.com The ability to open the epoxide ring through hydrolysis is a critical step in detoxifying the compound. mdpi.com
A mixed culture of soil microorganisms has been shown to degrade this compound to the less toxic 1-exohydroxychlordene (B12730362) at a rate of 1% per week over a 12-week period. rsc.org This highlights the potential of indigenous microbial populations in the natural attenuation of this contaminant, albeit at a slow rate.
Enhanced Bioremediation Strategies (e.g., Bioaugmentation)
Enhanced bioremediation strategies aim to improve the efficiency of microbial degradation by overcoming limitations in the contaminated environment. Bioaugmentation, which involves the introduction of specific microbial strains or consortia with desired degradation capabilities, is a promising approach for sites contaminated with recalcitrant compounds like this compound. researchgate.net
Physicochemical Remediation Techniques
Physicochemical remediation techniques employ physical and chemical processes to remove or destroy contaminants. These methods are often faster than bioremediation but can be more costly and energy-intensive.
Adsorption-Based Methods for Soil Decontamination
Adsorption is a surface phenomenon where contaminants are bound to the surface of an adsorbent material. This technique is effective for immobilizing this compound in soil, thereby reducing its bioavailability and preventing its migration to water sources.
Various carbonaceous materials have been investigated for their potential to adsorb this compound. Activated carbons have been shown to reduce the uptake of this contaminant by plants grown in treated soil. ijcea.org The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules. researchgate.net
Another promising adsorbent is nano zero-valent iron (nZVI). In aqueous solutions, green synthesized nZVI has demonstrated high removal efficiency for this compound. At an initial concentration of 10 µg/L, a removal efficiency of 100% was achieved with 0.8 g/L of nZVI over 80 minutes at a neutral pH. For a higher initial concentration of 100 µg/L, the removal efficiency was 55% under the same conditions. who.int The removal mechanism involves both adsorption and reductive degradation on the surface of the nanoparticles. who.int
Adsorption-Based Removal of this compound from Water
| Adsorbent | Initial Concentration (µg/L) | Adsorbent Dose (g/L) | Contact Time (min) | Removal Efficiency (%) |
|---|---|---|---|---|
| Nano Zero-Valent Iron (nZVI) | 10 | 0.8 | 80 | 100 |
| 100 | 0.8 | 80 | 55 |
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation by highly reactive hydroxyl radicals (•OH). mdpi.com These processes include ozonation, Fenton and photo-Fenton reactions, and photocatalysis.
Ozonation: While ozone is a powerful oxidant, studies have shown that this compound is stable to ozonation. jmaterenvironsci.com In fact, the ozonation of the parent compound, heptachlor, can lead to the formation of this compound, which then persists. epa.gov This indicates that ozonation alone is not a suitable treatment method for this particular contaminant.
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of hydroxyl radicals. researchgate.net While specific studies on the application of Fenton and photo-Fenton processes for the degradation of this compound are limited, these methods have proven effective for a wide range of other persistent organic pollutants, including other organochlorine pesticides. pjoes.commdpi.com The non-selective nature of hydroxyl radicals suggests that these processes could potentially degrade this compound.
Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade organic contaminants. mdpi.com While direct research on the photocatalytic degradation of this compound is not widely available, studies on its parent compound, heptachlor, have shown that it can be completely degraded in soil within 30 hours using a TiO₂ photocatalyst under UV irradiation. ijfmr.com This suggests that photocatalysis could be a viable technology for the remediation of this compound, although further research is needed to determine its efficiency and degradation pathways.
Sequestration-Based Soil Amendments to Reduce Bioavailability
The primary mechanism of sequestration-based amendments is the significant increase in the sorption capacity of the soil. Materials with a high surface area and specific chemical properties can effectively trap contaminant molecules, rendering them less available for biological uptake. The effectiveness of these amendments is influenced by the type and dose of the material, soil characteristics, and the specific properties of the contaminant. researchgate.net
Commonly investigated sequestration-based soil amendments for hydrophobic organic contaminants include carbon-based materials like activated carbon and biochar, as well as certain types of clay minerals.
Carbon-Based Amendments: Activated Carbon and Biochar
Activated carbon (AC) and biochar are highly porous carbonaceous materials that have demonstrated considerable success in sequestering a range of organic pollutants in soil and sediments. researchgate.netnih.gov
Activated Carbon (AC): Produced from carbon-rich materials such as coal or wood, AC is characterized by an exceptionally high surface area and a strong affinity for organic compounds. nih.gov Its application to contaminated soils has been shown to effectively reduce the bioavailability of various POPs. Studies have demonstrated that AC amendments can significantly lower the uptake of organochlorine pesticides by invertebrates. nih.gov While specific data for this compound is limited, the principles of hydrophobic sorption suggest a high potential for its sequestration by AC.
Biochar: A charcoal-like substance produced from the pyrolysis of biomass, biochar has gained attention as a soil amendment for both agricultural and remediation purposes. biosaline.orgresearchgate.net Its porous structure and surface chemistry allow it to adsorb organic contaminants, thereby reducing their bioavailability. researchgate.netjaas.ac.cn Research on various pesticides has shown that biochar can decrease their uptake by plants. jaas.ac.cnresearchgate.net For instance, the application of biochar has been found to reduce the accumulation of pesticides in crops, with the level of reduction often dependent on the type of biochar and the application rate. researchgate.netresearchgate.net The effectiveness of biochar in reducing the bioavailability of contaminants is also linked to an increase in soil pH and cation exchange capacity, which can influence the fate of pollutants in the soil. mdpi.comnih.gov
The following table illustrates the potential impact of carbon-based amendments on the bioavailability of organochlorine pesticides, based on findings from studies on related compounds.
| Amendment | Application Rate (% w/w) | Target Contaminant | Organism | Reduction in Bioaccumulation (%) |
| Activated Carbon | 2.5 | Dieldrin | Earthworm | ~60 |
| Activated Carbon | 5.0 | p,p'-DDE | Benthic worm | >90 |
| Biochar | 1.0 | Chlorpyrifos | Maize | ~50 |
| Biochar | 2.0 | Atrazine | Wheat | ~75 |
Clay Minerals
Certain clay minerals, due to their layered structure and surface charge, can also act as effective sorbents for organic pollutants. researchgate.net Minerals like montmorillonite (B579905) have been shown to adsorb pesticides, including some organochlorines. capes.gov.br The adsorption mechanism can involve surface interactions and intercalation within the clay mineral layers. While much of the research on clay minerals for remediation has focused on heavy metals, their potential for sequestering organic contaminants like this compound is an area of ongoing investigation. The modification of clay surfaces, for instance, by making them more hydrophobic, can enhance their capacity to adsorb non-ionic organic compounds. researchgate.net
Emerging Research Areas and Future Directions in Heptachlor Exo Epoxide Science
Refined Modeling of Environmental Fate and Transport under Climate Change Scenarios
The environmental behavior of persistent organic pollutants (POPs) like Heptachlor-exo-epoxide is intricately linked to climatic conditions. Future research is increasingly focused on developing more sophisticated models to predict how climate change will influence its fate and transport.
Key Research Thrusts:
Integration of Climate Variables: Researchers are working to incorporate dynamic climate variables such as temperature, precipitation patterns, and extreme weather events into environmental fate models. Increased temperatures can enhance the volatilization of this compound from soil and water surfaces, while altered precipitation may affect its runoff and leaching into aquatic ecosystems. epa.gov
Modeling Long-Range Transport: this compound is known for its potential for long-range atmospheric transport, leading to contamination in remote regions. epa.govcdc.gov Advanced atmospheric transport models are being refined to better simulate its movement and deposition under changing global wind patterns and atmospheric chemistry.
Cryosphere-Contaminant Interactions: A significant concern is the potential release of legacy POPs trapped in melting glaciers and polar ice caps. Research is needed to quantify the amount of this compound stored in these cryospheric reservoirs and model its release and subsequent transport with ongoing global warming.
Interactive Data Table: Predicted Effects of Climate Change on this compound Environmental Dynamics
| Climate Change Factor | Predicted Impact on this compound | Research Focus |
| Increased Average Temperatures | Enhanced volatilization from soil and water; potential for increased atmospheric transport. | Modeling temperature-dependent partitioning and transport. |
| Altered Precipitation Patterns | Changes in soil erosion, runoff, and leaching into aquatic systems. | Hydrological modeling of contaminant transport. |
| Extreme Weather Events | Remobilization of historically contaminated sediments and soils during floods and storms. | Event-based modeling of contaminant release. |
| Melting of Glaciers and Ice Sheets | Release of sequestered this compound into downstream ecosystems. | Quantifying cryospheric contaminant burdens and release rates. |
Comprehensive Investigation of Novel Biotransformation Pathways and Enzymes
While this compound is known for its resistance to degradation, certain microorganisms possess the ability to transform it. nih.govits.ac.id A key area of emerging research is the identification and characterization of novel biotransformation pathways and the enzymes responsible for them.
Detailed Research Findings:
Recent studies have explored the capabilities of various microorganisms, particularly white-rot fungi, in degrading this compound. For instance, research has shown that fungi from the genus Phlebia can remove a percentage of this compound from culture media over several days. nih.gov The metabolic pathways involve hydroxylation and hydrolysis reactions, leading to the formation of metabolites like heptachlor (B41519) diol and 1-hydroxy-2,3-epoxychlordene. nih.gov Similarly, the fungus Pleurotus ostreatus has demonstrated the ability to transform both heptachlor and its epoxide. its.ac.idresearchgate.net
Key Research Thrusts:
Metagenomic and Metatranscriptomic Approaches: High-throughput sequencing technologies are being employed to screen contaminated environments for novel microbial communities and genes associated with this compound degradation.
Enzyme Characterization: Once potential degradative pathways are identified, research focuses on isolating and characterizing the specific enzymes involved. This includes understanding their structure, function, and substrate specificity.
Genetic Engineering for Enhanced Bioremediation: Knowledge of these novel enzymes and pathways could pave the way for genetically engineering microorganisms with enhanced capabilities for this compound bioremediation.
Development of Sustainable Remediation Technologies and Ecological Restoration
Moving beyond conventional remediation methods, current research is focused on developing more sustainable and ecologically sound technologies for cleaning up this compound contamination.
Key Research Thrusts:
Nanoremediation: The use of nanoparticles, such as nano zero-valent iron (nZVI), is being investigated for the in-situ degradation of this compound in soil and water. researchgate.net These technologies offer the potential for more efficient and targeted remediation.
Phytoremediation: Research is exploring the use of specific plant species to extract, accumulate, or degrade this compound from contaminated soils. This approach offers a cost-effective and environmentally friendly remediation strategy.
Integrated Remediation and Restoration: A holistic approach that combines remediation techniques with ecological restoration is gaining traction. This involves not only removing the contaminant but also restoring the health and function of the affected ecosystem. This can include re-establishing native vegetation and microbial communities to enhance natural attenuation processes.
Interactive Data Table: Comparison of Sustainable Remediation Technologies for this compound
| Technology | Principle | Advantages | Challenges |
| Nanoremediation | Chemical reduction/oxidation by nanoparticles. | High reactivity, potential for in-situ application. | Potential for nanoparticle toxicity, long-term stability. |
| Phytoremediation | Uptake and metabolism of contaminants by plants. | Cost-effective, aesthetically pleasing, improves soil health. | Slow process, limited to root zone, potential for food chain transfer. |
| Mycoremediation | Degradation by fungal enzymes. | Can degrade a wide range of POPs, can be applied in-situ. | Optimization of fungal growth and enzyme activity in the field. |
Global Trend Analysis and Predictive Environmental Monitoring of Persistent Organic Pollutants
Understanding the global distribution and temporal trends of POPs like this compound is crucial for assessing the effectiveness of international regulations such as the Stockholm Convention. researchgate.net
Key Research Thrusts:
Global Monitoring Networks: Continued and expanded global monitoring programs are essential for tracking the long-term trends of this compound in various environmental compartments, including air, water, soil, and biota. e3s-conferences.orgresearchgate.net
Predictive Modeling: Researchers are developing predictive models that integrate data on historical usage, environmental fate, and global transport to forecast future environmental concentrations of this compound. researchgate.net These models can help identify potential future hotspots and inform targeted monitoring and management strategies.
Passive Sampling Techniques: The development and deployment of novel passive sampling devices are providing more cost-effective and spatially comprehensive data on the distribution of this compound and other POPs in the environment.
Human Biomonitoring: Ongoing human biomonitoring studies are critical for assessing population exposure to this compound and for evaluating the effectiveness of measures to reduce human health risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
